molecular formula C18H18O4 B103341 Bis(4-methylbenzyl) oxalate CAS No. 18241-31-1

Bis(4-methylbenzyl) oxalate

Cat. No.: B103341
CAS No.: 18241-31-1
M. Wt: 298.3 g/mol
InChI Key: FPFZBTUMXCSRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-methylbenzyl) oxalate is an organic compound with the molecular formula C18H18O4. It is a white to light yellow powder or crystalline solid at room temperature. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-methylbenzyl) oxalate can be synthesized through the esterification of oxalic acid with 4-methylbenzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylbenzyl) oxalate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxalate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Produces 4-methylbenzoic acid and other carboxylic acids.

    Reduction: Yields 4-methylbenzyl alcohol and related compounds.

    Substitution: Results in various substituted oxalates depending on the nucleophile used.

Scientific Research Applications

Bis(4-methylbenzyl) oxalate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and other derivatives.

    Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which bis(4-methylbenzyl) oxalate exerts its effects depends on the specific reaction or application. In esterification reactions, it acts as an esterifying agent, facilitating the formation of ester bonds. In oxidation and reduction reactions, it undergoes electron transfer processes that lead to the formation of new chemical species.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methylphenyl) oxalate
  • Bis(4-methylbenzyl) carbonate
  • Bis(4-methylbenzyl) succinate

Uniqueness

Bis(4-methylbenzyl) oxalate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in both research and industrial applications.

Properties

IUPAC Name

bis[(4-methylphenyl)methyl] oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-13-3-7-15(8-4-13)11-21-17(19)18(20)22-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFZBTUMXCSRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066343
Record name Bis(p-methylbenzyl)oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18241-31-1
Record name Di-p-methylbenzyl oxalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18241-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanedioic acid, 1,2-bis((4-methylphenyl)methyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018241311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanedioic acid, 1,2-bis[(4-methylphenyl)methyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(p-methylbenzyl)oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.